molecular formula C14H14F3NO4S2 B2825128 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034354-51-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2825128
CAS RN: 2034354-51-1
M. Wt: 381.38
InChI Key: UWIIQBNDFPFXHV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as THPP-TFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is synthesized through a complex process that involves several steps, which will be discussed in detail below. In

Scientific Research Applications

Synthesis and Enzyme Inhibition

Sulfonamides, such as those studied by Röver et al. (1997), have been synthesized and evaluated for their ability to inhibit specific enzymes, such as kynurenine 3-hydroxylase. These compounds can block the enzyme's activity in animal models and increase the concentration of kynurenic acid in the brain, which is significant for investigating neurological disorders and injuries (Röver et al., 1997).

Anti-Inflammatory and Anticancer Applications

Küçükgüzel et al. (2013) synthesized celecoxib derivatives, including sulfonamides, to evaluate their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in reducing inflammation and pain without causing significant tissue damage, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

Pişkin et al. (2020) developed zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. These properties make such compounds suitable for photodynamic therapy applications, particularly in cancer treatment, due to their efficient generation of singlet oxygen, a crucial species in photodynamic therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition for Glaucoma

Nocentini et al. (2016) synthesized benzenesulfonamides incorporating flexible triazole moieties, which were potent inhibitors of carbonic anhydrase, a key enzyme involved in fluid secretion and pH balance in various tissues. Some of these compounds showed significant intraocular pressure-lowering activity, making them relevant for glaucoma research and treatment (Nocentini et al., 2016).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(20,21)18-7-5-13(19)10-6-8-23-9-10/h1-4,6,8-9,13,18-19H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIIQBNDFPFXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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